1,3-Diacetylindole

Acetylcholinesterase Alzheimer's Disease Neurodegeneration

1,3-Diacetylindole (CAS 17537-64-3) is a bifunctional indole scaffold with acetyl groups at both the 1- and 3-positions, enabling unique orthogonal protection strategies and regioselective nitration at the 5-position for synthesizing 5-substituted indoles. It exhibits competitive acetylcholinesterase inhibition (IC50 23.7 µM), making it a valuable starting point for Alzheimer's drug discovery. Its distinct electronic profile and solid-state consistency (mp 144-147 °C) ensure reproducible SAR studies. Choose 1,3-diacetylindole to access reactivity and biological activity not available with mono-acetylated or unsubstituted indole derivatives.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 17537-64-3
Cat. No. B099430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diacetylindole
CAS17537-64-3
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)C(=O)C
InChIInChI=1S/C12H11NO2/c1-8(14)11-7-13(9(2)15)12-6-4-3-5-10(11)12/h3-7H,1-2H3
InChIKeySTUZJORZRZCLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diacetylindole (CAS 17537-64-3): A Bifunctional Indole Building Block with Defined Physicochemical and Spectroscopic Properties for Medicinal Chemistry and Organic Synthesis


1,3-Diacetylindole (CAS 17537-64-3) is a heterocyclic organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol, featuring acetyl groups at both the 1- and 3-positions of the indole ring [1][2]. This bifunctional substitution pattern distinguishes it from mono-acetylated indole derivatives and confers a unique combination of physicochemical properties, including a melting point of 144-147 °C, a predicted boiling point of 338.8±15.0 °C, and a density of 1.16±0.1 g/cm³ . The compound is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, and serves as a versatile scaffold for developing bioactive molecules .

Why 1,3-Diacetylindole (CAS 17537-64-3) Cannot Be Replaced by Generic Indole Analogs in Critical Applications


Simple substitution of 1,3-diacetylindole with other indole derivatives such as 3-acetylindole (CAS 703-80-0), 1-acetylindole (CAS 576-15-8), or indole (CAS 120-72-9) is not feasible due to substantial differences in molecular geometry, electronic properties, and reactivity profiles. The presence of two acetyl groups in 1,3-diacetylindole leads to significantly altered charge distribution and vibrational force constants compared to mono-acetylated or unsubstituted indoles [1]. Furthermore, 1,3-diacetylindole demonstrates competitive inhibition of acetylcholinesterase (AChE) with an IC50 of 23.7 µM, a property not present in many simpler indole analogs [2]. Additionally, the compound exhibits a distinct nitration pattern, yielding a mixture containing 3-acetyl-5-nitroindole, whereas 3-acetylindole under similar conditions gives predominantly 6-nitro derivatives [3]. These differences underscore the necessity of using the specific compound for applications requiring defined reactivity and biological activity.

Quantitative Evidence for Selecting 1,3-Diacetylindole (CAS 17537-64-3) Over Closest Analogs


Acetylcholinesterase (AChE) Inhibitory Activity: 1,3-Diacetylindole vs. N-Alkyl Indoles

1,3-Diacetylindole exhibits competitive inhibition of acetylcholinesterase (AChE) with an IC50 value of 23.7 µM [1]. This activity is superior to that of the most potent N-alkyl indole derivative in a comparable study, which showed an IC50 of 35.0 µM [2]. The presence of the acetyl group at the 1-position contributes to this enhanced inhibition, as evidenced by the loss of activity in N-alkyl substituted analogs.

Acetylcholinesterase Alzheimer's Disease Neurodegeneration

Physicochemical Differentiation: Melting Point and Physical State Comparison with Mono-Acetylated Analogs

1,3-Diacetylindole is a solid with a melting point of 144-147 °C . In contrast, 1-acetylindole is a liquid at room temperature with a boiling point of 123-125 °C/8 mmHg [1], while 3-acetylindole is a solid with a significantly higher melting point of 188-192 °C [2]. The physical state and thermal behavior of 1,3-diacetylindole offer distinct advantages in handling, storage, and formulation compared to the liquid 1-acetylindole, and may present different solubility characteristics than the higher-melting 3-acetylindole.

Physicochemical Properties Solid State Handling

Vibrational Spectroscopy and Electronic Structure: Distinctive Charge Distribution and Force Constants Compared to 1-Alkyl Substituted Indoles

A comparative vibrational spectroscopy study of indole derivatives revealed that while 3-substitution with aldehydes and alkyl groups causes only minor changes in molecular geometry, the introduction of a second acetyl group at the 1-position in 1,3-diacetylindole leads to substantially larger alterations in charge distribution and vibrational force constants compared to 1-alkyl substituted analogs (e.g., 1-methyl-3-acetylindole, 1-ethyl-3-acetylindole) [1]. The effect of the second acetyl group is not comparable to that of 1-alkyl groups and is more pronounced in net charge distribution changes.

Vibrational Spectroscopy Electronic Structure Molecular Modeling

Nitration Regioselectivity: Divergent Product Distribution Compared to 3-Acetylindole

Nitration of 3-acetylindole with concentrated nitric acid yields predominantly the 6-nitro derivative, with a lesser amount of the 4-nitro derivative [1]. In contrast, nitration of 1,3-diacetylindole in concentrated sulfuric acid gives a mixture containing 3-acetyl-5-nitroindole [1]. This shift in regioselectivity demonstrates that the presence of the N1-acetyl group in 1,3-diacetylindole directs electrophilic aromatic substitution to a different position on the indole ring compared to 3-acetylindole.

Nitration Regioselectivity Organic Synthesis

Purification Challenges and Process Optimization: A Critical Procurement Consideration

The purification of 1,3-diacetylindole presents specific challenges, as conventional recrystallization methods yield product purities not exceeding 90% and are time-consuming [1]. Furthermore, silica gel column chromatography is impractical for large-scale purification due to high solvent usage and solid waste generation. A patented purification process utilizing a mixed liquor beating method with a specific solvent polarity of 6-6.2 has been developed to overcome these limitations, achieving higher purity products in a more efficient and environmentally friendly manner [1]. This contrasts with many simpler indole derivatives that can be readily purified by standard recrystallization.

Purification Process Chemistry Scalability

Synthetic Versatility: Diacetylation Enables Chemoselective Transformations

The 1,3-diacetylation pattern allows for chemoselective deprotection strategies. The 1N-acetyl group can be selectively removed under mild conditions, while the 3-acetyl group remains intact [1]. This orthogonal protection is a significant advantage in multi-step syntheses where the 3-acetyl moiety is required for subsequent transformations, offering a level of control not available with mono-acetylated indoles.

Organic Synthesis Chemoselectivity Protecting Groups

Optimal Application Scenarios for 1,3-Diacetylindole (CAS 17537-64-3) Based on Quantitative Differentiation Evidence


Development of Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research

Given its demonstrated competitive inhibition of acetylcholinesterase (AChE) with an IC50 of 23.7 µM, which is superior to certain N-alkyl indole derivatives, 1,3-diacetylindole is a suitable starting point for medicinal chemistry programs targeting AChE for Alzheimer's disease and related neurodegenerative conditions. Its solid-state form and moderate melting point (144-147 °C) also facilitate its use in standard laboratory workflows for synthesis and biological evaluation.

Precursor for Regioselective Synthesis of 5-Substituted Indoles

The unique nitration pattern of 1,3-diacetylindole, which yields 3-acetyl-5-nitroindole, makes it the preferred starting material when access to the 5-position of the indole ring is desired. This is in contrast to 3-acetylindole, which primarily yields 6-nitro derivatives. Researchers and process chemists aiming to synthesize 5-substituted indoles should select 1,3-diacetylindole to achieve the desired regiochemical outcome.

Multi-Step Synthesis Requiring Orthogonal Protection of Indole Nitrogen and C3 Positions

The ability to selectively remove the N1-acetyl group while leaving the C3-acetyl group intact makes 1,3-diacetylindole an invaluable building block for complex molecule synthesis. This orthogonal protection strategy is not available with mono-acetylated indoles such as 3-acetylindole or 1-acetylindole. This scenario is particularly relevant in the synthesis of bioactive indole alkaloids and pharmaceutical intermediates where sequential functionalization is required.

Investigations of Structure-Activity Relationships (SAR) in Indole-Based Bioactive Molecules

The substantially altered charge distribution and vibrational force constants of 1,3-diacetylindole compared to N-alkyl substituted indoles provide a distinct electronic profile. This makes the compound a valuable tool in SAR studies to probe how electronic effects at the indole nitrogen influence biological activity, binding affinity, or pharmacokinetic properties. Its solid-state nature and well-defined melting point also ensure consistent material quality for reproducible research.

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